molecular formula C12H11N3O2S B11958954 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine CAS No. 23279-36-9

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine

Cat. No.: B11958954
CAS No.: 23279-36-9
M. Wt: 261.30 g/mol
InChI Key: JYZUBKIRRLELEH-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a nitrophenyl group attached to the thiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis are likely to be employed. These methods offer scalability and efficiency, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives with higher oxidation states.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

23279-36-9

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-(4-nitrophenyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C12H11N3O2S/c16-15(17)10-4-2-9(3-5-10)11-8-18-12-13-6-1-7-14(11)12/h2-5,8H,1,6-7H2

InChI Key

JYZUBKIRRLELEH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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